In Vivo D2 and 5-HT2A Antagonism Profile vs. Risperidone in Mouse Models
The congeneric series to which this compound belongs (N-2-(4-(4-(2-substitutedthiazol-4-yl)piperazin-1-yl)-2-oxoethyl)acetamides) demonstrated dual D2 and 5-HT2A antagonism in vivo. The lead compound AG 3 achieved a 5-HT2A/D2 inhibition ratio of 1.1286 at 10 mg/kg, exceeding the 1.0 threshold required for atypical antipsychotic classification and slightly surpassing the reference drug risperidone (5-HT2A/D2 ratio = 1.0989). All compounds in the series exhibited zero catalepsy (max. average cataleptic score = 0), a critical predictor of low extrapyramidal side-effect liability [1]. AG 3 showed 80% 5-HT2A inhibition and approximately 70% D2 inhibition at the tested dose.
| Evidence Dimension | 5-HT2A/D2 inhibition ratio (atypical antipsychotic index) |
|---|---|
| Target Compound Data | AG 3: 5-HT2A/D2 ratio = 1.1286; D2 inhibition ~70%; 5-HT2A inhibition 80%; cataleptic score = 0 (10 mg/kg, ip, Swiss albino mice). |
| Comparator Or Baseline | Risperidone: 5-HT2A/D2 ratio = 1.0989; Haloperidol: complete inhibition of D2-mediated climbing (1 mg/kg, ip). |
| Quantified Difference | AG 3 5-HT2A/D2 ratio exceeds risperidone by 2.7% (1.1286 vs. 1.0989). |
| Conditions | Apomorphine-induced climbing assay (D2) and quipazine-induced head twitch assay (5-HT2A) in Swiss albino mice. |
Why This Matters
A 5-HT2A/D2 ratio >1.0 with zero catalepsy is the established Meltzer criterion for atypical antipsychotic candidate selection, making this scaffold a validated starting point for lead optimization.
- [1] Sekhar, K.V.G.C.; Rao, V.S.; Devambatla, R.K.V.; Kumar, M.M.K. Bioorg. Med. Chem. Lett. 2008, 18, 6054–6057. View Source
